Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Methyl-1-tosylpiperidin-4-one
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-Methyl-1-tosylpiperidin-4-one
Executive Summary
In the landscape of modern drug discovery, functionalized piperidines serve as ubiquitous pharmacophores. Among these, 2-Methyl-1-tosylpiperidin-4-one (CAS: 13729-78-7) stands out as a highly versatile, chemoselective building block[1]. By integrating a sterically demanding 2-methyl group with a robust, electron-withdrawing N-tosyl (p-toluenesulfonyl) protecting group, this scaffold offers predictable regiocontrol and exceptional stability under harsh downstream reaction conditions. This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and validated synthetic methodologies, designed specifically for researchers engineering complex heterocyclic therapeutics.
Physicochemical Properties & Structural Dynamics
To effectively utilize 2-methyl-1-tosylpiperidin-4-one in multi-step synthesis, one must understand how its quantitative properties dictate its macroscopic behavior and microscopic reactivity.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 2-Methyl-1-tosylpiperidin-4-one |
| CAS Registry Number | 13729-78-7[1] |
| Molecular Formula | C13H17NO3S[1] |
| Molecular Weight | 267.34 g/mol [1] |
| Core Scaffold | Piperidin-4-one |
| N-Protecting Group | p-Toluenesulfonyl (Tosyl / Ts) |
| Electrophilic Center | C4 (Ketone) |
Structural Causality & Electronic Effects
The strategic choice of the N-tosyl group over standard carbamates (like N-Boc or N-Cbz) is rooted in profound electronic and conformational causality:
-
Suppression of Basicity: The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair, rendering the piperidine ring strictly non-basic. This prevents amine-catalyzed side reactions (such as self-aldol condensation of the C4 ketone) during storage and functionalization[2].
-
Conformational Locking: The bulky tosyl group forces the piperidine ring into a defined chair conformation. To minimize 1,3-diaxial interactions, the 2-methyl group is predominantly pushed into an equatorial position. This predictable stereocenter drastically influences the facial selectivity of incoming nucleophiles at the C4 ketone.
-
Chemical Resilience: Unlike N-Boc, which is acid-labile, the N-tosyl group is virtually impervious to strong Lewis/Brønsted acids and highly basic organometallic reagents (e.g., Grignard reagents)[3].
Self-Validating Experimental Protocol: Synthesis of the Scaffold
The following methodology details the chemoselective N-sulfonylation of 2-methylpiperidin-4-one. This protocol is engineered as a self-validating system: every reagent choice and temperature fluctuation is designed to preemptively neutralize specific failure modes.
Step-by-Step Methodology
-
Step 1: Substrate Preparation & Salt Neutralization
-
Action: Suspend 2-methylpiperidin-4-one hydrochloride (1.0 eq) and anhydrous K₂CO₃ (3.5 eq) in polar aprotic acetonitrile (CH₃CN).
-
Causality: K₂CO₃ is a mild, non-nucleophilic base. It serves a dual purpose: it deprotonates the hydrochloride salt to liberate the free secondary amine, and it acts as an acid scavenger for the HCl byproduct generated during the subsequent tosylation[2]. Acetonitrile maximizes the solubility of the electrophile while keeping inorganic salts safely suspended.
-
-
Step 2: Electrophile Addition under Kinetic Control
-
Action: Cool the suspension to 0 °C using an ice bath. Dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq) in CH₃CN and add dropwise over 30 minutes.
-
Causality: The 0 °C environment suppresses the kinetic enolization of the C4 ketone, preventing unwanted O-sulfonylation or aldol self-condensation. Dropwise addition maintains a low steady-state concentration of TsCl, favoring the highly nucleophilic amine over any transient enolate[2].
-
-
Step 3: Reaction Maturation
-
Action: Remove the ice bath and stir the reaction mixture at room temperature (20–25 °C) for 18 hours.
-
Causality: The steric hindrance imparted by the adjacent 2-methyl group significantly retards the nucleophilic attack of the nitrogen onto the bulky sulfonyl chloride. Prolonged stirring is mandatory to ensure complete conversion and high yield.
-
-
Step 4: Quench and Isolation
-
Action: Quench the reaction with 1 M aqueous HCl, then extract with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Causality: The mild acidic quench protonates any trace unreacted amine, partitioning it into the aqueous waste layer. The subsequent NaHCO₃ wash neutralizes residual acid, ensuring the stability of the final ketone product during solvent evaporation[2].
-
Workflow for the chemoselective N-tosylation of 2-methylpiperidin-4-one.
Downstream Reactivity & Medicinal Chemistry Applications
The true value of 2-methyl-1-tosylpiperidin-4-one lies in its downstream versatility. The orthogonal reactivity between the protected nitrogen and the C4 ketone allows for divergent synthesis of complex pharmacophores.
Spiropiperidine Scaffolds via Strecker Synthesis
Spiropiperidines are critical in developing ligands that counteract ischemia-reperfusion injuries. The C4 ketone of the tosyl-protected piperidone is an ideal electrophile for the Strecker reaction. Treatment with ammonium chloride and potassium cyanide yields an α-aminonitrile intermediate, which is subsequently cyclized with DMF/DMA to form 1,3,8-triazaspiro[4.5]decan-4-one derivatives[4]. The N-tosyl group is critical here, as it withstands the basic and nucleophilic conditions of the Strecker sequence without degrading.
Sigma-1 (σ1) Receptor Ligands
Functionalization of the piperidine core is a proven strategy for targeting σ1 receptors, which are implicated in rapid cell proliferation and cancer. The N-tosyl piperidone can be oxidized using iodoxybenzoic acid (IBX) to form an α,β-unsaturated ketone (a vinylogous amide). This intermediate undergoes Rh-catalyzed conjugate addition with phenylboronic acids, creating highly specific, antiproliferative σ1 receptor ligands[5].
Robust Organometallic Additions
The ketone can be subjected to direct nucleophilic attack by Grignard reagents to form 4-substituted-4-piperidinols, or reacted with sulfinyl imines to generate 4-amino-4-substituted piperidines. The robust N-tosyl protection prevents the highly basic Grignard reagent from deprotonating the nitrogen or degrading the protecting group—a common failure mode observed with carbamate-protected (N-Boc) amines under prolonged reflux[3].
Divergent synthetic pathways from the 2-methyl-1-tosylpiperidin-4-one scaffold.
References
- 2-МЕТИЛ-1-[(4-МЕТИЛФЕНІЛ)
- Source: units.
- Source: nih.
- Source: d-nb.
- Rapid Synthesis of 4-Benzyl-4-aminopiperidines by Addition of Grignard Reagents to N-(1-Boc-Piperidin-4-one)
Sources
- 1. 2-МЕТИЛ-1-[(4-МЕТИЛФЕНІЛ)СУЛЬФОНІЛ]-4-ПІПЕРИДИНОН CAS#: 13729-78-7 • ChemWhat | База даних хімічних речовин та біологічних препаратів [chemwhat.com.ua]
- 2. arts.units.it [arts.units.it]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. Spiropiperidine-Based Oligomycin-Analog Ligands To Counteract the Ischemia–Reperfusion Injury in a Renal Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
